5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole
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Overview
Description
5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole is an organoselenium compound with the molecular formula C7H4ClN3O2Se and a molecular weight of 276.54 g/mol . This compound is known for its unique structure, which includes a selenadiazole ring substituted with chloro, methyl, and nitro groups. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole typically involves multiple steps. One common method includes the nitration of 5-chloro-6-methyl-2,1,3-benzoselenadiazole using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 5-chloro-6-methyl-4-amino-2,1,3-benzoselenadiazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole involves its interaction with various molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The selenadiazole ring can interact with biological molecules, potentially affecting enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-nitro-2,1,3-benzoselenadiazole: Similar structure but lacks the methyl group.
6-Methyl-4-nitro-2,1,3-benzoselenadiazole: Similar structure but lacks the chloro group.
4-Nitro-2,1,3-benzoselenadiazole: Similar structure but lacks both the chloro and methyl groups.
Uniqueness
5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole is unique due to the presence of all three substituents (chloro, methyl, and nitro) on the selenadiazole ring.
Properties
IUPAC Name |
5-chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2Se/c1-3-2-4-6(10-14-9-4)7(5(3)8)11(12)13/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOQQVOLPMOYKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=N[Se]N=C2C(=C1Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2Se |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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